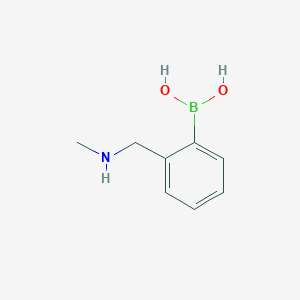

(2-((Methylamino)methyl)phenyl)boronic acid

描述

(2-((Methylamino)methyl)phenyl)boronic acid is an organic compound with the molecular formula C8H12BNO2 It is a boronic acid derivative that features a phenyl ring substituted with a methylamino group and a boronic acid group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-((Methylamino)methyl)phenyl)boronic acid typically involves the reaction of 2-formylbenzeneboronic acid with methylamine. The process can be summarized as follows:

Starting Material: 2-formylbenzeneboronic acid.

Reagent: Methylamine.

Reaction Conditions: The reaction is carried out under controlled temperature and inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve high yields and purity.

化学反应分析

Types of Reactions: (2-((Methylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The compound can be reduced to form corresponding boronate esters.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Boronate esters.

Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

科学研究应用

(2-((Methylamino)methyl)phenyl)boronic acid has several applications in scientific research:

Biology: Investigated for its potential as a molecular probe for detecting and quantifying biological molecules.

Medicine: Explored for its potential in drug development, particularly as a precursor for boron-containing pharmaceuticals.

Industry: Utilized in the development of advanced materials, including polymers and sensors.

作用机制

The mechanism of action of (2-((Methylamino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules that target specific biological pathways. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable complexes that can be detected or utilized in therapeutic applications .

相似化合物的比较

Phenylboronic acid: Lacks the methylamino group, making it less versatile in certain synthetic applications.

(2-Aminophenyl)boronic acid: Contains an amino group instead of a methylamino group, which affects its reactivity and binding properties.

(2-Formylphenyl)boronic acid: Contains a formyl group, making it more reactive towards nucleophiles.

Uniqueness: (2-((Methylamino)methyl)phenyl)boronic acid is unique due to the presence of both a methylamino group and a boronic acid group on the phenyl ring. This combination allows for diverse reactivity and binding capabilities, making it a valuable compound in various fields of research and industry.

生物活性

(2-((Methylamino)methyl)phenyl)boronic acid, with the molecular formula C₈H₁₂BNO₂, is a boronic acid derivative that exhibits significant biological activity, particularly in enzyme inhibition and cancer research. Its unique structure, featuring a phenyl ring substituted with a methylamino group and a boronic acid moiety, contributes to its reactivity and interaction capabilities in various biological systems.

The primary biological activity of this compound is linked to its ability to inhibit serine proteases. This inhibition occurs through the formation of a reversible covalent bond with the serine residue at the active site of the enzyme. Such interactions can significantly affect cellular processes, including:

- Signal Transduction Pathways : Altering the communication within and between cells.

- Gene Expression : Influencing transcriptional activities.

- Cellular Metabolism : Modifying metabolic pathways that are crucial for cell survival and proliferation.

Applications in Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to influence cell proliferation and apoptosis, making it a candidate for further investigation as an anticancer agent. For instance, its mechanism as a proteasome inhibitor suggests that it may halt the progression of cancer cells by inducing cell cycle arrest at the G2/M phase .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other boronic acids that share structural similarities. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2-(Methylamino)phenyl)boronic acid | C₇H₁₀BNO₂ | Lacks an additional methyl group compared to target |

| (4-((Dimethylamino)methyl)phenyl)boronic acid | C₉H₁₄BNO₂ | Contains a dimethylamino group |

| (2-((Dimethylamino)methyl)phenyl)boronic acid | C₉H₁₄BNO₂ | Similar structure but differs in amine substitution |

This comparison illustrates how variations in substitution patterns can influence the biological properties of boronic acids.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in various biological contexts:

- Inhibition of Serine Proteases : A study demonstrated that this compound effectively inhibited serine proteases involved in cancer progression, showcasing an IC50 value comparable to established proteasome inhibitors like bortezomib .

- Cell Proliferation Studies : In vitro experiments indicated that treatment with this compound led to reduced proliferation rates in several cancer cell lines, suggesting its potential as a therapeutic agent.

- Fluorescence Properties : The ability of this compound to form complexes with diols has implications for its use in fluorescence-based assays, which can be leveraged for diagnostic applications in cancer detection.

常见问题

Basic Research Questions

Q. What are the key synthetic challenges in preparing (2-((Methylamino)methyl)phenyl)boronic acid, and how can they be methodologically addressed?

Answer: Synthesis challenges include low selectivity in multi-step processes and purification difficulties due to boroxins (cyclic trimers) formation at elevated temperatures . Methodological solutions:

- Stepwise functionalization : Introduce the methylamino group before boronation to avoid competing reactions.

- Low-temperature purification : Use non-polar solvents (e.g., hexane) to prevent boroxin formation during solvent removal .

- Alternative protecting groups : Employ pinacol esters to stabilize the boronic acid moiety during synthesis .

Q. Which validated analytical techniques are recommended for quantifying trace impurities of this compound in pharmaceutical intermediates?

Answer:

- LC-MS/MS : Validated for simultaneous detection of boronic acid impurities (e.g., methyl phenyl boronic acid) at <1 ppm levels. Key parameters:

- LOD/LOQ : 0.2 ppm and 0.5 ppm, respectively, using a C18 column with 0.1% formic acid in acetonitrile/water .

- Accuracy : 95–105% recovery via spike-and-recovery tests in Lumacaftor matrices .

- HPLC with fluorescence detection : For detecting hydrolyzed byproducts (e.g., benzaldehyde derivatives) using reverse-phase columns .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationships (SAR) of this compound in enzyme targeting?

Answer:

- Docking studies : Use software like AutoDock Vina to analyze binding affinity to enzymes (e.g., leucyl-tRNA synthetase). The methylamino group enhances hydrogen bonding, while the boronic acid moiety facilitates covalent interactions with catalytic residues .

- DFT calculations : Evaluate electron-withdrawing effects of substituents on boronic acid acidity (pKa ~8.5–9.0), which influences saccharide-binding efficiency at physiological pH .

- MD simulations : Assess conformational stability in aqueous environments to predict pharmacokinetic behavior .

Q. What experimental strategies mitigate boroxins formation during synthesis or storage?

Answer:

- Protective complexation : Add diethanolamine (1:1 molar ratio) to form water-soluble complexes, preventing boroxin cyclization .

- Lyophilization : Freeze-dry the compound in acidic buffers (pH 4–5) to stabilize the monomeric form .

- Inert storage : Store under argon at –20°C with desiccants (silica gel) to avoid moisture-induced trimerization .

Q. How should researchers design pharmacokinetic studies to evaluate metabolic stability and tissue distribution?

Answer:

- Radiolabeling : Synthesize a C-labeled analog to track absorption/distribution in rodent models.

- Mass spectrometry : Use exact mass analysis (m/z 180.0594) for metabolite identification in plasma and liver microsomes .

- Biodistribution assays : Employ SPECT/CT imaging with F-labeled derivatives to quantify blood-brain barrier penetration .

Q. How do conflicting reports on silica gel binding during purification impact method development, and how can they be resolved?

Answer:

- Contradiction : Irreversible binding to silica due to boronic acid’s Lewis acidity vs. successful purification in some studies .

- Resolution strategies :

- Alternative stationary phases : Use amino-propyl silica or polymer-based columns to reduce adsorption .

- Eluent modifiers : Add 1–2% triethylamine to mobile phases (e.g., ethyl acetate/methanol) to neutralize acidic sites on silica .

- Pre-column derivatization : Convert the boronic acid to a pinacol ester for easier purification, followed by mild hydrolysis .

Q. What in vitro assays are most effective for evaluating its potential as a saccharide sensor in physiological conditions?

Answer:

- Fluorescence quenching assays : Monitor binding to glucose or fructose using Alizarin Red S (ARS) as a reporter dye ( ~1–5 mM at pH 7.4) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (, ) of carbohydrate binding in PBS buffer .

- NMR titration : Use B NMR to track chemical shift changes (δ 28–30 ppm) upon saccharide addition .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| pKa (boronic acid) | 8.7 ± 0.3 | Potentiometric titration |

| LogP (octanol/water) | 1.2 | HPLC retention time |

| Exact mass (M+H)⁺ | 180.0594 | High-resolution MS |

Table 2: Comparative Binding Affinities

| Target | (μM) | Assay Type | Reference |

|---|---|---|---|

| Leucyl-tRNA synthetase | 12.3 | Surface plasmon resonance | |

| Glucose | 4500 | Fluorescence quenching | |

| Fructose | 2200 | Fluorescence quenching |

属性

IUPAC Name |

[2-(methylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIXFCWSLWIWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538185 | |

| Record name | {2-[(Methylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365245-83-6 | |

| Record name | {2-[(Methylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。